molecular formula C19H19FN2O4 B2810226 N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide CAS No. 922055-28-5

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2810226
CAS No.: 922055-28-5
M. Wt: 358.369
InChI Key: BXIPHHIZXADCPQ-UHFFFAOYSA-N
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Description

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by a benzo[f][1,4]oxazepin core—a seven-membered heterocyclic ring containing oxygen and nitrogen atoms. The structure is modified with a 4-ethyl substituent at the 5-oxo position and an acetamide side chain linked to a 2-fluorophenoxy group. The fluorine atom in the phenoxy group and the ethyl substituent on the oxazepin ring may influence solubility, metabolic stability, and target binding efficiency .

Properties

IUPAC Name

N-(4-ethyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O4/c1-2-22-9-10-25-16-8-7-13(11-14(16)19(22)24)21-18(23)12-26-17-6-4-3-5-15(17)20/h3-8,11H,2,9-10,12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIPHHIZXADCPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)COC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving an appropriate precursor such as a substituted benzene derivative and an amine.

    Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides under basic conditions.

    Attachment of the fluorophenoxy group: This can be done through nucleophilic substitution reactions using fluorophenol and an appropriate leaving group.

    Formation of the acetamide moiety: This step typically involves acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may be studied for its biological activity, including potential antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits bioactivity against specific targets.

    Industry: The compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations:

Core Structure Influence: The benzooxazepin core in the target compound provides a rigid, fused-ring system distinct from pyridine (diflufenican) or β-lactam (compound o) cores. This rigidity may enhance binding specificity to biological targets compared to simpler heterocycles .

Substituent Effects: The 2-fluorophenoxy group in the target compound differs from 2,6-dimethylphenoxy (compound e) and trifluoromethylphenoxy (diflufenican). Fluorine’s electronegativity may enhance hydrogen bonding and membrane permeability compared to methyl groups . The 4-ethyl substituent on the oxazepin ring could improve lipophilicity and bioavailability relative to unsubstituted analogs.

Functional Implications: Diflufenican’s pyridine core and trifluoromethylphenoxy group contribute to its herbicidal activity by inhibiting carotenoid biosynthesis . The target compound’s benzooxazepin core might interact with neurological or enzymatic targets, given the prevalence of similar heterocycles in CNS drugs. The target compound’s lack of polar groups may redirect its mechanism of action.

Biological Activity

N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide is a synthetic compound characterized by its unique structure that includes a tetrahydrobenzo[f][1,4]oxazepine core and various functional groups. This article explores its biological activity, mechanisms of action, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H24N2O5C_{20}H_{24}N_{2}O_{5} with a molecular weight of approximately 372.42 g/mol. The structure features an ethyl substituent and a fluorophenoxy group, which may enhance its pharmacological properties.

PropertyValue
Molecular FormulaC20H24N2O5
Molecular Weight372.42 g/mol
CAS Number922553-64-8
Functional GroupsAmide, Fluorophenoxy

The biological activity of this compound is primarily attributed to its interaction with various molecular targets including enzymes and receptors. The oxazepine ring system contributes to its binding affinity and specificity towards these targets. Preliminary studies suggest that the compound may exhibit:

  • Anticancer Activity : Similar compounds have shown the ability to induce differentiation in acute myeloid leukemia cells and modulate immune responses by upregulating CD11b expression in certain cell lines.
  • Kinase Inhibition : The structural features suggest potential applications as a kinase inhibitor, which could be relevant in cancer therapy.

Case Studies and Research Findings

  • Acute Myeloid Leukemia : A study reported that compounds with analogous structures can promote differentiation in leukemia cells, indicating that this compound may have similar effects.
  • Immunomodulation : Research indicates that the compound can influence immune cell activity, particularly through the modulation of CD11b expression levels.
  • Synthesis and Characterization : The synthesis involves multiple steps including the formation of the oxazepine core through cyclization reactions followed by functionalization with fluorophenoxy and acetamide groups. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm the structure and purity of the compound.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameBiological Activity
N-(4-Ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin)Potential anticancer effects
N-(4-Ethyl-5-oxo-2,3-dihydrobenzo[b]thiepin)Kinase inhibition
N-(4-Ethylbenzoyl)-phenylmethanesulfonamideDifferentiation in leukemia

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes and critical reaction conditions for preparing N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(2-fluorophenoxy)acetamide?

  • Methodology : Multi-step organic synthesis typically involves:

Ring formation : Cyclization of precursors (e.g., benzoxazepinone core) under reflux with polar aprotic solvents like DMF or DMSO .

Acetamide coupling : Reaction of intermediates with 2-(2-fluorophenoxy)acetic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Purification : Crystallization from ethanol/water mixtures or column chromatography for high-purity yields (>95%) .

  • Key parameters : Temperature control (60–80°C), solvent polarity, and reaction time (6–24 hours) significantly impact yield and purity .

Q. How can the molecular structure of this compound be confirmed post-synthesis?

  • Analytical workflow :

  • IR spectroscopy : Verify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and aromatic C-F bonds (~1220 cm⁻¹) .
  • ¹H/¹³C NMR : Assign peaks for the ethyl group (δ 1.2–1.4 ppm, triplet), oxazepinone ring protons (δ 3.5–4.5 ppm), and fluorophenyl signals (δ 6.8–7.3 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₁H₂₀FN₂O₄) with <2 ppm error .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Recommended assays :

  • Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ kinase assay) .
  • Cell viability : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT or resazurin assays .
  • Dose-response curves : Use IC₅₀ values (e.g., 10–50 µM) to rank potency relative to reference compounds .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

  • Approach :

  • SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl groups on the oxazepinone ring) using matched molecular pair analysis .
  • Computational modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity differences at target sites (e.g., kinase ATP pockets) .
  • Experimental validation : Repeat assays under standardized conditions (pH, serum concentration) to isolate confounding factors .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Key optimizations :

  • Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading) and identify interactions .
  • Flow chemistry : Use microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and scalability .
  • In-line analytics : Implement PAT tools (e.g., ReactIR) for real-time monitoring of intermediate formation .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Techniques :

  • Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, kₐ) to purified receptors (e.g., GPCRs) .
  • Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by thermal stabilization of proteins .
  • Metabolomics : Track downstream effects via LC-MS-based profiling of treated vs. untreated cells .

Q. What protocols ensure stability during long-term storage?

  • Stability studies :

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks .
  • Analytical endpoints : Monitor purity via HPLC (C18 column, acetonitrile/water gradient) and quantify degradation products (e.g., hydrolyzed acetamide) .
  • Storage recommendations : Lyophilized form at –20°C in amber vials with desiccants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.